molecular formula C14H14ClNO2S B2736729 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide CAS No. 260789-18-2

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide

Cat. No.: B2736729
CAS No.: 260789-18-2
M. Wt: 295.78
InChI Key: ZLSVDRZOHUGDIR-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide is a synthetic organic compound characterized by the presence of a furan ring, a carboxamide group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide typically involves the following steps:

    Formation of the Chlorophenyl Methyl Sulfide Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.

    Alkylation: The intermediate is then reacted with 2-bromoethylamine to form N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]amine.

    Furan Carboxylation: Finally, the amine is reacted with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including infections and cancers, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(4-bromophenyl)methylsulfanyl]ethyl]furan-2-carboxamide
  • N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]furan-2-carboxamide
  • N-[2-[(4-fluorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide

Uniqueness

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs. The furan ring also contributes to its distinct chemical reactivity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-5-3-11(4-6-12)10-19-9-7-16-14(17)13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSVDRZOHUGDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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